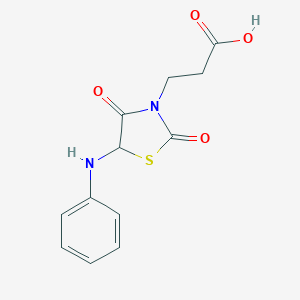![molecular formula C17H20N2O2S B246432 [4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B246432.png)
[4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone, also known as MBPM, is a synthetic compound that has been the subject of scientific research in recent years. MBPM has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research and development.
Wirkmechanismus
The exact mechanism of action of [4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone is not yet fully understood. However, it has been proposed that [4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone may act on the serotonergic and dopaminergic systems in the brain, which are involved in mood regulation. [4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone may also modulate the activity of GABA receptors, which are important for anxiety regulation.
Biochemical and Physiological Effects:
[4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone has been found to exhibit several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. [4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone has also been found to reduce anxiety-like behavior in rodents. In addition, [4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone has been found to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in mood regulation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of [4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone is its high potency and selectivity for its target receptors. This makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, one limitation of [4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone is its relatively short half-life, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for research on [4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone. One area of interest is its potential as a treatment for depression and anxiety disorders. Further studies are needed to investigate its efficacy and safety in humans. Another area of interest is its potential as a tool for studying the role of serotonergic and dopaminergic systems in the brain. Finally, the development of analogs of [4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone with improved pharmacokinetic properties may lead to the discovery of novel therapeutic agents.
Synthesemethoden
The synthesis of [4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone involves several steps, including the reaction of 3-methoxybenzaldehyde with piperazine, followed by the reaction of the resulting intermediate with thiophen-2-yl-methylamine. The final product is obtained through purification and isolation. The synthesis method has been optimized to produce high yields of pure [4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone.
Wissenschaftliche Forschungsanwendungen
[4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone has been the subject of several scientific studies due to its potential as a therapeutic agent. It has been found to exhibit anti-inflammatory, analgesic, and anxiolytic effects in animal models. [4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone has also been investigated for its potential as a treatment for depression and anxiety disorders.
Eigenschaften
Molekularformel |
C17H20N2O2S |
|---|---|
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C17H20N2O2S/c1-21-15-5-2-4-14(12-15)13-18-7-9-19(10-8-18)17(20)16-6-3-11-22-16/h2-6,11-12H,7-10,13H2,1H3 |
InChI-Schlüssel |
LVELAVPEPHEFJR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)C3=CC=CS3 |
Kanonische SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B246350.png)
![1,4-Bis[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B246352.png)
![4-Chloro-3-[(trifluoroacetyl)amino]benzoic acid](/img/structure/B246355.png)
![1-(4-Chlorophenyl)-4-[(5-ethyl-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B246358.png)
![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B246360.png)



![N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide](/img/structure/B246374.png)
![N-[2-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]-3-nitrobenzamide](/img/structure/B246375.png)
![N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamide](/img/structure/B246376.png)
![N-[4-(pyridin-3-ylsulfamoyl)phenyl]acetamide](/img/structure/B246379.png)
![2-(7,8-dimethyl-3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-phenylethanone](/img/structure/B246380.png)